molecular formula C10H12BrNO3S B14894892 4-(3-Bromothiophene-2-carboxamido)pentanoic acid

4-(3-Bromothiophene-2-carboxamido)pentanoic acid

Cat. No.: B14894892
M. Wt: 306.18 g/mol
InChI Key: RDEDHGFYEMAVLP-UHFFFAOYSA-N
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Description

4-(3-Bromothiophene-2-carboxamido)pentanoic acid is an organic compound with the molecular formula C10H12BrNO3S. This compound is part of the thiophene family, which is known for its sulfur-containing five-membered ring structure. The presence of a bromine atom and a carboxamido group in the thiophene ring makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromothiophene-2-carboxamido)pentanoic acid typically involves the bromination of thiophene followed by carboxylation and amidation reactions. One common method starts with 3-bromothiophene, which undergoes a carboxylation reaction to form 3-bromothiophene-2-carboxylic acid. This intermediate is then reacted with pentanoic acid and an amine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromothiophene-2-carboxamido)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Bromothiophene-2-carboxamido)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromothiophene-2-carboxamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamido group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-Bromothiophene-2-carboxylic acid: Similar structure but lacks the pentanoic acid moiety.

    4-Bromo-3-thiophenecarboxylic acid: Similar brominated thiophene structure but different functional groups.

    2-Acetyl-3-bromothiophene: Contains an acetyl group instead of a carboxamido group

Uniqueness

4-(3-Bromothiophene-2-carboxamido)pentanoic acid is unique due to the presence of both a bromine atom and a carboxamido group on the thiophene ring, along with a pentanoic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12BrNO3S

Molecular Weight

306.18 g/mol

IUPAC Name

4-[(3-bromothiophene-2-carbonyl)amino]pentanoic acid

InChI

InChI=1S/C10H12BrNO3S/c1-6(2-3-8(13)14)12-10(15)9-7(11)4-5-16-9/h4-6H,2-3H2,1H3,(H,12,15)(H,13,14)

InChI Key

RDEDHGFYEMAVLP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)NC(=O)C1=C(C=CS1)Br

Origin of Product

United States

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